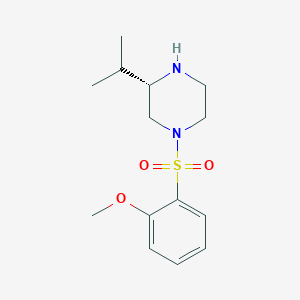
(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine typically involves the reaction of 2-methoxybenzenesulfonyl chloride with (S)-3-isopropylpiperazine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. Common reagents used in this synthesis include bases such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding pockets and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine.
Benzenesulfonyl chloride: A related compound with similar reactivity but lacking the methoxy group.
Piperazine derivatives: Various substituted piperazines with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)-piperazine, with the CAS number 947532-48-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H23ClN2O3S, with a molecular weight of 334.86 g/mol. The compound features a piperazine ring substituted with an isopropyl group and a methoxy-benzenesulfonyl moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H23ClN2O3S |
| Molecular Weight | 334.86 g/mol |
| IUPAC Name | (S)-3-Isopropyl-1-(2-methoxy-benzenesulfonyl)piperazine hydrochloride |
| Topological Polar Surface Area | 67.2 Ų |
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with sulfonyl chlorides in the presence of suitable bases. The process typically yields high purity compounds suitable for biological testing.
Anticancer Potential
Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that modifications to the piperazine structure can enhance cytotoxicity against various cancer cell lines.
- Case Study : A study involving a library of piperazine derivatives revealed that compounds similar to this compound exhibited significant growth inhibition in pancreatic cancer cell lines such as MiaPaCa2 and PANC-1. The most active compounds showed GI50 values in the micromolar range, indicating promising anticancer activity .
Neurotransmitter Modulation
Compounds containing piperazine rings have been shown to interact with serotonin receptors, particularly the 5-HT6 receptor. This interaction suggests potential applications in treating neurological disorders:
- Mechanism : The sulfonamide moiety enhances binding affinity to serotonin receptors, potentially leading to improved modulation of neurotransmitter systems .
Pharmacological Studies
Pharmacological studies have demonstrated that this compound exhibits various activities:
- Antimicrobial Activity : Preliminary evaluations indicate that this compound may possess antimicrobial properties against several bacterial strains, although further studies are needed to confirm these findings .
- Anti-inflammatory Effects : The compound has been assessed for its anti-inflammatory properties, showing promise in reducing inflammation in vitro .
Properties
Molecular Formula |
C14H22N2O3S |
|---|---|
Molecular Weight |
298.40 g/mol |
IUPAC Name |
(3S)-1-(2-methoxyphenyl)sulfonyl-3-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H22N2O3S/c1-11(2)12-10-16(9-8-15-12)20(17,18)14-7-5-4-6-13(14)19-3/h4-7,11-12,15H,8-10H2,1-3H3/t12-/m1/s1 |
InChI Key |
PTVOCOVXAHRBLC-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@H]1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















